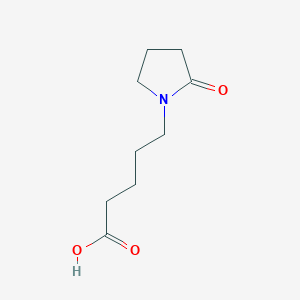
4-Amino-2-(trifluoromethoxy)benzamide
説明
Synthesis Analysis
The synthesis of benzamide derivatives, which would include “4-Amino-2-(trifluoromethoxy)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .
科学的研究の応用
Drug Development
The trifluoromethyl group, which is present in “4-Amino-2-(trifluoromethoxy)benzamide”, has been found in many FDA-approved drugs over the last 20 years . This group is known to exhibit numerous pharmacological activities , making “4-Amino-2-(trifluoromethoxy)benzamide” a potential candidate for drug development.
Synthesis of Benzoxazole Derivatives
“4-Amino-2-(trifluoromethoxy)benzamide” can be used in the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives . These derivatives are structurally related to riluzole, a neuroprotective drug used for the treatment of amyotrophic lateral sclerosis .
Inhibition of Voltage-Dependent Sodium Channels
Some benzamide derivatives of “4-Amino-2-(trifluoromethoxy)benzamide”, particularly compounds 3 and 4, have shown the ability to antagonize voltage-dependent sodium channel currents . This suggests potential applications in the treatment of conditions related to these channels.
4. Low Affinity for GABA and NMDA Receptors All compounds synthesized from “4-Amino-2-(trifluoromethoxy)benzamide” have shown low binding affinity for GABA and NMDA receptors . This could be beneficial in the development of drugs with specific target profiles.
Synthesis of Quinolinylamino Benzamide Derivatives
“4-Amino-2-(trifluoromethoxy)benzamide” can also be used in the synthesis of quinolinylamino benzamide derivatives . These compounds could have potential applications in various biological investigations.
RNA Polymerase Inhibition
The quinolinylamino benzamide derivatives synthesized from “4-Amino-2-(trifluoromethoxy)benzamide” have shown potential for inhibiting RNA polymerase . This suggests possible applications in the treatment of diseases related to RNA polymerase activity.
Safety and Hazards
特性
IUPAC Name |
4-amino-2-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXLANPDRYVBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(trifluoromethoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride](/img/structure/B3146781.png)
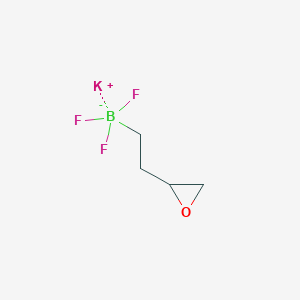
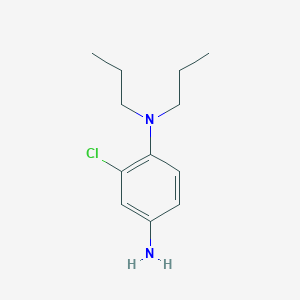
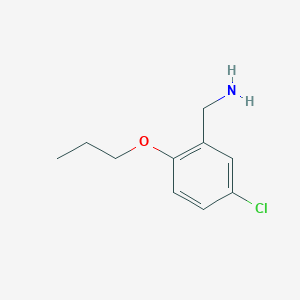
![1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene](/img/structure/B3146812.png)
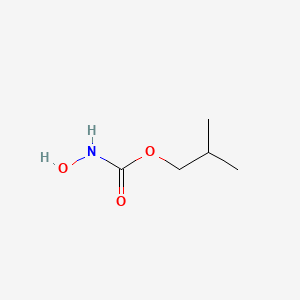


![Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B3146838.png)



